{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine
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Overview
Description
Scientific Research Applications
Tyrosinase Inhibition
This compound has been studied for its potential to inhibit tyrosinase, an enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. The presence of the 3-chloro-4-fluorophenyl moiety in this compound has shown to enhance inhibitory activity, making it a candidate for pharmaceutical and cosmetic applications .
Antimicrobial Activity
Thiazole derivatives, which are structurally related to the compound , have demonstrated diverse biological activities, including antimicrobial properties. This suggests that {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine could be explored for its efficacy against bacterial infections .
Antitumor and Cytotoxic Activity
Research indicates that thiazole derivatives can exhibit antitumor and cytotoxic activities. This compound, with its thiazole ring, may have potential applications in cancer research, particularly in the synthesis of new drug molecules that target tumor cell lines .
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
The compound has been shown to inhibit GSK-3, an enzyme involved in numerous cellular processes such as cell differentiation, proliferation, and apoptosis. This inhibition suggests potential applications in the study of diseases where GSK-3 is implicated, including Alzheimer’s disease.
Neuroprotective Applications
Given the compound’s potential GSK-3 inhibitory activity, it may also have neuroprotective applications. GSK-3 has been associated with neurodegenerative diseases, and inhibitors of this enzyme could contribute to the development of treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Cosmetic Industry Applications
As a tyrosinase inhibitor, this compound could be used in the cosmetic industry to develop products that regulate melanin production, potentially leading to treatments for hyperpigmentation and age spots .
Mechanism of Action
properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGONYNVPTQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.